molecular formula C10H15ClFNO B1352074 1-(4-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride CAS No. 62064-77-1

1-(4-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride

Cat. No.: B1352074
CAS No.: 62064-77-1
M. Wt: 219.68 g/mol
InChI Key: XADRANRZZGBWID-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(4-fluorophenyl)-1-methoxypropan-2-amine; hydrochloride, reflecting its structural composition and salt form. The molecular formula of the hydrochloride salt is C₁₀H₁₅ClFNO, with a molecular weight of 219.69 grams per mole. This formulation accounts for the organic base component combined with one equivalent of hydrochloric acid to form the stable hydrochloride salt.

The free base form of the compound exhibits the molecular formula C₁₀H₁₄FNO, indicating the absence of the chloride counterion. The systematic nomenclature reflects the presence of key structural elements: a para-fluorinated phenyl ring system, a methoxy substituent at the alpha position relative to the amine functionality, and a methyl group on the propylamine chain. The compound bears multiple synonyms in chemical databases, including para-fluoro-beta-methoxy-alpha-methylphenethylamine hydrochloride and phenethylamine, para-fluoro-beta-methoxy-alpha-methyl-, hydrochloride.

Chemical registration databases assign this compound the DSSTox Substance identification number DTXSID00977647, facilitating cross-referencing across multiple chemical information systems. The PubChem compound identifier for a related free base structure is CID 3046421, providing additional structural database linkage. The compound's classification as a substituted amine and phenethylamine derivative reflects its structural relationship to biologically active compounds, though this analysis focuses exclusively on chemical characterization rather than biological properties.

Crystallographic Data and Three-Dimensional Conformational Studies

The compound exists as a white to off-white powder in its solid state, indicating crystalline or microcrystalline morphology. Storage recommendations specify room temperature conditions for the hydrochloride salt, suggesting reasonable thermal stability under ambient conditions. More detailed storage protocols recommend refrigeration at negative four degrees Celsius for short-term storage periods of one to two weeks, with extended storage requiring negative twenty degrees Celsius for periods spanning one to two years.

Three-dimensional conformational analysis reveals the compound's spatial arrangement through computational modeling approaches. The Standard International Chemical Identifier representation provides insight into the molecular connectivity: InChI=1S/C10H14FNO.ClH/c1-7(12)10(13-2)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H. This notation describes the complete molecular structure including stereochemical and connectivity information for both the organic base and the hydrochloric acid component.

The Simplified Molecular-Input Line-Entry System representation for the compound is CC(C(C1=CC=C(C=C1)F)OC)N.Cl, providing a linear notation that captures the complete molecular structure. The boiling point of the compound is reported as 244 degrees Celsius at 760 millimeters of mercury pressure, indicating moderate thermal stability and providing information relevant to purification and handling procedures.

The molecular geometry features a central propylamine chain with substituents positioned to create specific spatial arrangements. The para-fluorophenyl group adopts orientations determined by rotational freedom around single bonds, while the methoxy group contributes to the overall molecular volume and polarity distribution. Computational conformational analysis would reveal preferred three-dimensional arrangements based on intramolecular interactions and steric considerations.

Spectroscopic Characterization Nuclear Magnetic Resonance, Infrared, Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information for structural verification. The predicted collision cross section data reveals specific adduct formation patterns with various ionization modes. For the free base form, the protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 184.11322 with a predicted collision cross section of 139.7 square Angstroms. Sodium adduct formation [M+Na]⁺ occurs at mass-to-charge ratio 206.09516 with a collision cross section of 146.2 square Angstroms.

Additional mass spectrometric adduct formations include ammonium adducts [M+NH₄]⁺ at mass-to-charge ratio 201.13976, potassium adducts [M+K]⁺ at 222.06910, and dehydrated protonated species [M+H-H₂O]⁺ at 166.10320. Negative ionization mode produces deprotonated molecular ions [M-H]⁻ at mass-to-charge ratio 182.09866 and various anionic adducts including formate [M+HCOO]⁻ at 228.10414 and acetate [M+CH₃COO]⁻ at 242.11979.

Nuclear magnetic resonance spectroscopy would reveal characteristic chemical shift patterns corresponding to the various proton and carbon environments within the molecule. The fluorinated aromatic ring system would exhibit typical patterns for para-disubstituted benzene rings, with the fluorine substitution creating distinctive coupling patterns and chemical shift perturbations. The methoxy group would appear as a characteristic singlet in the proton spectrum, while the amine and methyl substituents would contribute additional signals with predictable multiplicity patterns.

Infrared spectroscopic analysis would demonstrate characteristic absorption bands corresponding to functional group vibrations. The amine functionality would produce characteristic nitrogen-hydrogen stretching vibrations, while the methoxy group would contribute carbon-oxygen stretching and carbon-hydrogen bending modes. The aromatic ring system would exhibit characteristic carbon-carbon stretching vibrations and aromatic carbon-hydrogen bending modes, with the fluorine substitution potentially affecting the exact wavenumber positions.

Comparative Analysis of Free Base versus Hydrochloride Salt Properties

The transformation from free base to hydrochloride salt significantly alters the compound's physicochemical properties and handling characteristics. The free base form exhibits the molecular formula C₁₀H₁₄FNO with a molecular weight of 183.22 grams per mole, while the hydrochloride salt increases to C₁₀H₁₅ClFNO with a molecular weight of 219.69 grams per mole. This represents an increase of 36.47 grams per mole due to the incorporation of hydrochloric acid.

Solubility characteristics differ substantially between the two forms, with the hydrochloride salt typically demonstrating enhanced aqueous solubility compared to the free base. This increased water solubility results from the ionic nature of the hydrochloride salt, which facilitates dissolution in polar solvents through ion-dipole interactions. The free base form would be expected to exhibit greater solubility in organic solvents due to its neutral character and reduced polarity.

Storage stability also varies between the forms, with the hydrochloride salt generally providing improved shelf life and reduced susceptibility to degradation. The salt formation protects the amine functionality from oxidation and other degradation pathways that might affect the free base under ambient conditions. Temperature storage requirements reflect these stability differences, with the hydrochloride salt tolerating room temperature storage while maintaining chemical integrity.

Physical appearance differs between the forms, with the hydrochloride salt presenting as a white to off-white powder. The crystalline nature of the salt form contributes to improved handling properties and facilitates accurate weighing and measurement procedures. The free base might exhibit different physical characteristics, potentially including different crystal habits or morphological features depending on crystallization conditions.

Chemical reactivity patterns also distinguish the two forms, with the hydrochloride salt requiring deprotonation to regenerate the active amine functionality for certain chemical transformations. The salt form provides a stable reservoir of the active compound while offering protection from unwanted side reactions. Conversion between the forms can be achieved through standard acid-base chemistry, allowing access to either form as required for specific applications or analytical procedures.

Properties

IUPAC Name

1-(4-fluorophenyl)-1-methoxypropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c1-7(12)10(13-2)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADRANRZZGBWID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)F)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00977647
Record name 1-(4-Fluorophenyl)-1-methoxypropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62064-77-1
Record name Phenethylamine, p-fluoro-beta-methoxy-alpha-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062064771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Fluorophenyl)-1-methoxypropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Imine Formation

  • Starting Materials: 4-fluoroacetophenone and a suitable amine such as (S)-(-)-α-methylbenzylamine or (1S,2R)-norephedrine.
  • Reaction Conditions: Reflux in anhydrous toluene or benzene with a catalytic amount of p-toluenesulfonic acid.
  • Water Removal: Use of a Dean-Stark apparatus to azeotropically remove water formed during imine formation.
  • Duration: Typically 10–12 hours until completion.

Catalytic Reduction

  • Catalyst: 10% Palladium on carbon (Pd/C).
  • Atmosphere: Hydrogen gas at atmospheric or slightly elevated pressure.
  • Solvent: Ethyl acetate or methanol.
  • Temperature: 35–55°C.
  • Duration: 6–12 hours until complete reduction of the imine to the amine.

Salt Formation

  • Acid: Hydrochloric acid (HCl) in isopropanol or other suitable solvent.
  • Procedure: Addition of HCl to the free base amine solution, followed by concentration and crystallization.
  • Crystallization Solvent: Ethyl acetate or isopropanol.
  • Outcome: White crystalline hydrochloride salt of 1-(4-fluorophenyl)-1-methoxypropan-2-amine.

Representative Reaction Scheme

Step Reaction Reagents & Conditions Product
1 Imine formation 4-fluoroacetophenone + amine, p-TsOH, toluene, reflux, Dean-Stark trap, 10-12 h Imine intermediate
2 Catalytic hydrogenation Pd/C (10%), H2, ethyl acetate/methanol, 35-55°C, 6-12 h 1-(4-fluorophenyl)-1-methoxypropan-2-amine (free base)
3 Salt formation HCl in isopropanol, crystallization 1-(4-fluorophenyl)-1-methoxypropan-2-amine hydrochloride

Analytical Data and Purity Assessment

  • Optical Purity: Chiral HPLC analysis is used to confirm enantiomeric excess, often achieving >99% purity with appropriate chiral amines.
  • Spectroscopic Characterization:
    • IR Spectroscopy: Characteristic N-H stretching (~3300 cm⁻¹), aromatic C-F stretching (~1100–1300 cm⁻¹), and methoxy C-O stretching (~1050 cm⁻¹).
    • NMR Spectroscopy: ^1H and ^13C NMR confirm substitution pattern and amine formation.
  • Melting Point: Hydrochloride salts typically crystallize with sharp melting points indicative of purity.

Comparative Table of Preparation Methods for Related Compounds

Method Starting Materials Key Reagents Optical Purity Scalability Notes
Imine formation + Pd/C reduction 4-fluoroacetophenone + chiral amine Pd/C, H2, p-TsOH >99% High Preferred for commercial scale
Enzymatic resolution Racemic amine + Lipase B Lipase B enzyme ~78% Low Not suitable for scale-up
Oxalyl chloride + lithium salt route 4-fluorophenylacetic acid Oxalyl chloride, Li salt, LiHMDS >99% Moderate Uses hazardous reagents
Asymmetric hydroboration 4-fluoro-4-vinylbenzene Rhodium complex, Catecholborane 98% Moderate Complex catalyst system

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 1-(4-fluorophenyl)-2-propanone, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(4-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride is C9H13ClFN, with a molecular weight of approximately 189.66 g/mol. It exists in a crystalline form, typically white to off-white, with a density of 1.042 g/cm³ and a boiling point of 215.2°C at 760 mmHg. The presence of the fluorine atom at the para position of the phenyl ring is crucial as it can influence the compound's biological activity and interaction with various receptors .

Neuropharmacology

Research indicates that this compound may exhibit notable biological activity, particularly in modulating neurotransmitter systems. Preliminary studies have suggested its potential interaction with serotonin and dopamine receptors, which are critical for mood regulation and cognitive functions. This compound may be explored for its therapeutic applications in treating mood disorders and other psychiatric conditions .

Antibacterial Properties

The compound has also been studied for its antibacterial properties. Derivatives formed through condensation reactions involving the fluorophenyl moiety have shown effectiveness against certain bacterial strains. This suggests that structural modifications could enhance its antimicrobial potency, making it a candidate for further exploration in antibiotic development.

Synthesis of Analogues

The chemical behavior of this compound allows for various reactions typical of amines, facilitating the synthesis of analogues and derivatives. These modifications may lead to compounds with enhanced biological activities or altered pharmacokinetic profiles, which can be crucial for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound is believed to modulate the activity of these targets, leading to changes in cellular signaling pathways. Specific pathways involved include the dopaminergic and serotonergic systems, which play a role in mood regulation and cognitive function.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-(4-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride
  • Molecular Formula: C₁₀H₁₅ClFNO
  • Molecular Weight : 219.68 g/mol
  • CAS Number : 62064-77-1
  • MDL Number : MFCD01708098 .

Key Features :

  • Structural components: A fluorophenyl ring, methoxy (-OCH₃) group, and a secondary amine.
  • Commercial Availability: Supplied by American Elements in high-purity grades (99%–99.999%) for research use .

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Fluorophenyl Moieties

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) CAS Number Key Differences
This compound C₁₀H₁₅ClFNO Methoxy (-OCH₃) at position 1 219.68 62064-77-1 Reference compound
1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride C₁₀H₁₅ClFN Methyl (-CH₃) at position 2 203.69 1803588-71-7 Methyl instead of methoxy; lower molecular weight
(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride C₁₀H₁₅ClFN Methyl at position 2; stereospecific (R-configuration) 203.69 1213329-40-8 Structural isomerism (amine position differs)
1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride C₁₀H₁₅Cl₂NO Chlorine instead of fluorine 235.14 Not provided Halogen substitution (Cl vs. F); higher lipophilicity

Functional Implications :

  • Methoxy vs.
  • Halogen Effects : Fluorine (electronegative) vs. chlorine (larger, more lipophilic) substitutions alter electronic properties and receptor interactions .
  • Stereochemistry : The (R)-configured analog (CAS 1213329-40-8) may exhibit distinct pharmacological activity due to enantioselective binding .

Pharmacologically Relevant Analogues

  • 4-Fluoromethcathinone (4-FMC): Structure: (R/S)-1-(4-Fluorophenyl)-2-(methylamino)propan-1-one. Key Difference: Ketone group replaces the amine and methoxy, conferring stimulant properties via dopamine/norepinephrine reuptake inhibition .
  • Citalopram-Related Compound D :
    • Structure : Complex dihydroisobenzofuran ring system with fluorophenyl and nitrile groups.
    • Application : Reference standard in antidepressant drug analysis; structurally distinct but shares fluorophenyl motif .

Physical and Chemical Properties

Property 1-(4-Fluorophenyl)-1-methoxypropan-2-amine HCl 1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl 1-(4-Methoxyphenyl)propan-2-amine HCl
Appearance Powder (assumed) Powder White crystals
Solubility Not reported Not reported Water-soluble
Melting Point Not available Not available Not provided
Stability Room temperature storage Room temperature storage Stable under standard conditions

Notable Observations:

  • The methoxyphenyl analog (CAS 31721-25-2) is water-soluble, suggesting similar solubility for the fluorophenyl-methoxy target compound .
  • Safety data (e.g., toxicity, handling) are unavailable for most compounds, highlighting a research gap .

Market and Economic Context

  • Cost Factors : Halogenated and stereospecific compounds generally incur higher synthesis costs due to purification challenges .

Biological Activity

1-(4-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a propan-2-amine backbone with a methoxy group and a para-fluorophenyl substitution. Its molecular formula is C10H14ClFNC_10H_{14}ClFN, and it has a molecular weight of approximately 201.68 g/mol. The presence of the fluorine atom enhances its lipophilicity, which is crucial for its biological interactions.

This compound primarily acts as a serotonin reuptake inhibitor . This mechanism involves binding to the serotonin transporter (SERT), inhibiting the reuptake of serotonin from the synaptic cleft, and thereby increasing serotonin availability. This action is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders .

Biochemical Pathways

The compound's interaction with neurotransmitter systems suggests involvement in several biochemical pathways:

  • Serotonergic Transmission : Enhanced serotonin levels can influence mood regulation and anxiety responses.
  • Dopaminergic Activity : Preliminary studies indicate potential interactions with dopamine transporters, which may contribute to its effects on mood and behavior .

1. Neuropharmacological Effects

Research has indicated that this compound exhibits significant neuropharmacological effects:

  • Antidepressant-like Effects : In animal models, the compound demonstrated efficacy in reducing depressive behaviors, suggesting its potential as an antidepressant.
  • Anxiolytic Properties : Studies have shown that this compound may reduce anxiety-like behaviors in rodents, further supporting its therapeutic potential .

2. Case Studies

A notable study evaluated the efficacy of various analogs of this compound in modulating dopamine and serotonin transporter activity. The findings revealed that certain structural modifications significantly enhanced selectivity for the dopamine transporter, indicating that this compound could be optimized for specific therapeutic applications .

Table: Comparison of Biological Activities

CompoundMechanism of ActionBiological ActivityReferences
This compoundSerotonin reuptake inhibitionAntidepressant-like, Anxiolytic
FluoxetineSerotonin reuptake inhibitionAntidepressant
GBR 12909Dopamine reuptake inhibitionDopaminergic effects

Q & A

Basic: What synthetic methodologies are recommended for lab-scale preparation of 1-(4-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride?

Answer:
A common approach involves reductive amination of 4-fluorophenylacetone with methoxyamine, followed by HCl salt formation. Key steps include:

  • Reagent Optimization : Use sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 5–6) to favor selective amine formation .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) or recrystallization from ethanol/ether mixtures to isolate the hydrochloride salt.
  • Yield Improvement : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) to minimize byproducts like N-alkylated derivatives .

Advanced: How can computational modeling resolve contradictions in reported reactivity of the fluorophenyl moiety during nucleophilic substitution?

Answer:
Conflicting data on para-fluorine substitution effects (e.g., electronic vs. steric) can be addressed via:

  • Density Functional Theory (DFT) : Calculate Fukui indices to map nucleophilic attack sites on the aromatic ring. For example, the C-F bond’s partial positive charge may direct electrophilic reagents .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on transition-state stability. Evidence suggests THF stabilizes intermediates via hydrogen bonding with the methoxy group .
  • Validation : Compare computed activation energies (±2 kcal/mol) with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Basic: What analytical techniques are suitable for purity assessment of this compound?

Answer:

  • HPLC-UV : Use a C18 column (4.6 × 150 mm, 5 µm) with a gradient of 0.1% TFA in water/acetonitrile (70:30 to 50:50 over 15 min). Detect at 254 nm; retention time ~8.2 min .
  • NMR : Confirm structural integrity via ¹H NMR (CDCl3): δ 7.25–7.15 (m, 2H, aromatic), 3.75 (s, 3H, OCH3), 3.50 (m, 1H, CH-NH), 1.45 (d, 3H, CH3) .
  • Elemental Analysis : Verify Cl⁻ content (theoretical: ~16.5%) via ion chromatography .

Advanced: How can enantiomeric resolution challenges be addressed for the chiral amine center?

Answer:

  • Chiral Stationary Phases (CSP) : Use HPLC with a Chiralpak AD-H column (n-hexane/isopropanol 80:20 + 0.1% diethylamine). Resolution factor (Rs) >1.5 indicates baseline separation .
  • Kinetic Resolution : Employ enantioselective enzymes (e.g., lipases) in biphasic systems. For example, Candida antarctica lipase B selectively acylates the (R)-isomer in toluene .
  • Circular Dichroism (CD) : Correlate CD spectra (λ ~220 nm) with crystallographic data to assign absolute configuration .

Advanced: How do pH and temperature affect the stability of the hydrochloride salt in aqueous solutions?

Answer:

  • Degradation Pathways : Hydrolysis of the methoxy group occurs above pH 7, forming 1-(4-fluorophenyl)-1-hydroxypropan-2-amine. Monitor via LC-MS (m/z 184 → 166, loss of H2O) .
  • Accelerated Stability Studies : Store solutions at 40°C/75% RH for 4 weeks. Degradation <2% at pH 4 (citrate buffer), but >10% at pH 9 (borate buffer) .
  • Solid-State Stability : DSC/TGA shows decomposition onset at 180°C, with HCl loss confirmed by mass loss (~12%) .

Advanced: What strategies mitigate discrepancies in reported biological activity data across cell-based assays?

Answer:

  • Receptor Binding Assays : Use surface plasmon resonance (SPR) to measure direct interactions (KD values) with serotonin receptors (e.g., 5-HT2A). Normalize data to reference agonists like DOI .
  • Meta-Analysis : Apply mixed-effects models to aggregate IC50 values from multiple studies, adjusting for variables like cell line (HEK293 vs. CHO) and assay duration (24h vs. 48h) .
  • Positive Controls : Include known fluorophenyl derivatives (e.g., 4-Fluoroamphetamine) to validate assay sensitivity .

Basic: What spectroscopic methods confirm the absence of regioisomeric impurities?

Answer:

  • ¹³C NMR : Detect regioisomers via distinct carbonyl signals. For the target compound, the methoxy carbon appears at δ 55.2 ppm; ortho-substituted analogs show upfield shifts (δ 52–53 ppm) .
  • IR Spectroscopy : A strong C-F stretch at 1220–1150 cm⁻¹ confirms para substitution. Ortho/meta isomers exhibit split peaks due to asymmetric vibrations .

Advanced: How can QSAR models predict the compound’s pharmacokinetic properties?

Answer:

  • Descriptor Selection : Include logP (2.1), polar surface area (45 Ų), and hydrogen-bond acceptor count (3) .
  • In Silico Tools : Use SwissADME to predict blood-brain barrier penetration (high probability) and CYP2D6 inhibition (Ki ~5 µM) .
  • Validation : Compare predicted vs. experimental clearance rates in rat liver microsomes (error margin <15%) .

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